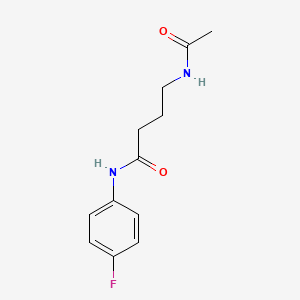
4-Acetamido-N-(4-fluorophenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetamido-N-(4-fluorophenyl)butanamide is an organic compound with the molecular formula C10H12FNO. It is a derivative of butanamide, where the amide nitrogen is substituted with a 4-fluorophenyl group and an acetamido group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(4-fluorophenyl)butanamide typically involves the acylation of 4-fluoroaniline with butanoyl chloride, followed by acetylation of the resulting intermediate. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetamido-N-(4-fluorophenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
4-Acetamido-N-(4-fluorophenyl)butanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-acetamido-N-(4-fluorophenyl)butanamide involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Acetamido-N-(4-chlorophenyl)butanamide: Similar structure but with a chlorine atom instead of fluorine.
4-Acetamido-N-(4-bromophenyl)butanamide: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-acetamido-N-(4-fluorophenyl)butanamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro and bromo analogs. These properties can enhance its efficacy and selectivity in biological applications .
Propriétés
Numéro CAS |
50841-31-1 |
|---|---|
Formule moléculaire |
C12H15FN2O2 |
Poids moléculaire |
238.26 g/mol |
Nom IUPAC |
4-acetamido-N-(4-fluorophenyl)butanamide |
InChI |
InChI=1S/C12H15FN2O2/c1-9(16)14-8-2-3-12(17)15-11-6-4-10(13)5-7-11/h4-7H,2-3,8H2,1H3,(H,14,16)(H,15,17) |
Clé InChI |
BZKGHXZMXFPNFC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCCC(=O)NC1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





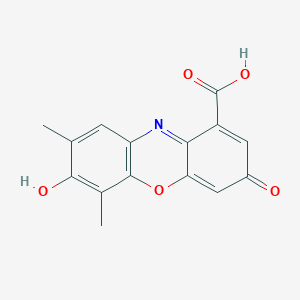

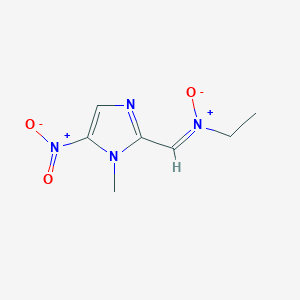
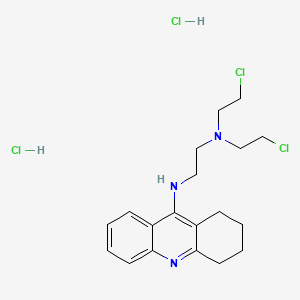
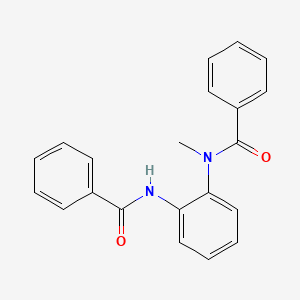
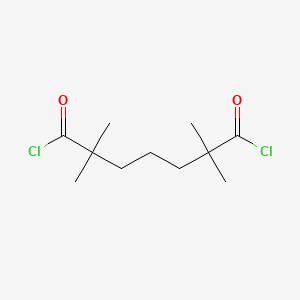
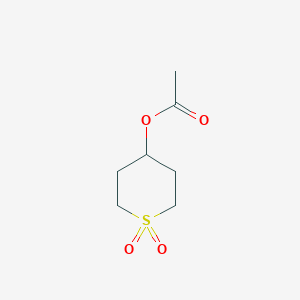
![[2-(Cyclohex-2-en-1-yl)ethyl]benzene](/img/structure/B14669398.png)



